
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxy and ethanone groups in its structure further enhances its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. This reaction is often carried out in an aqueous medium to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in achieving higher yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(1-oxo-5-methyl-1H-1,2,3-triazol-4-yl)ethanone.
Reduction: Formation of 1-(1-hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials, such as polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . In the case of histone deacetylase inhibition, it interacts with the enzyme’s active site, leading to the accumulation of acetylated histones and altered gene expression .
Comparison with Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)methanol: Similar structure but lacks the ethanone group.
1-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but has an alcohol group instead of a hydroxy group.
1-(1H-1,2,3-Triazol-4-yl)acetone: Similar structure but has a ketone group instead of a hydroxy group.
Uniqueness: 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-(1-hydroxy-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-5(4(2)9)6-7-8(3)10/h10H,1-2H3 |
InChI Key |
LSQUYYDVKJTWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



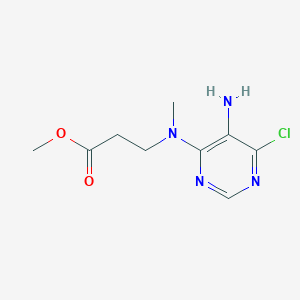
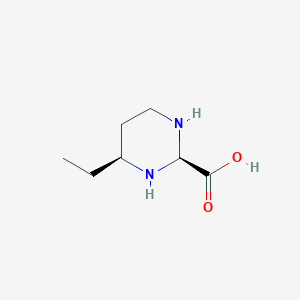
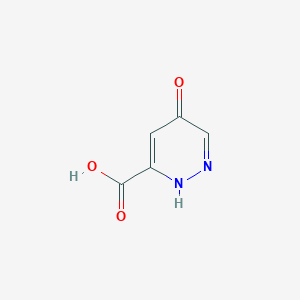
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
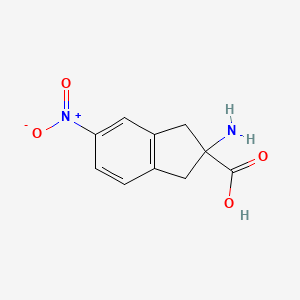
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
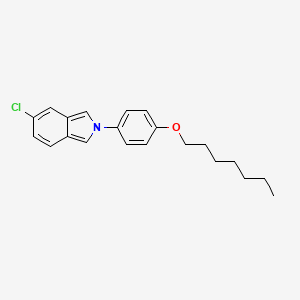
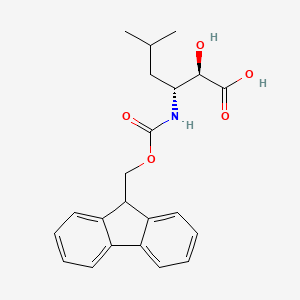
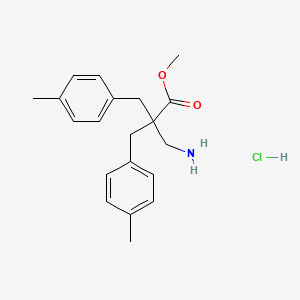
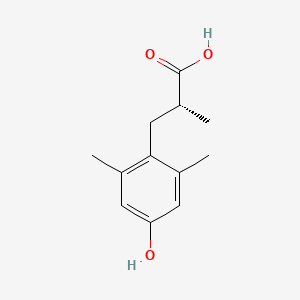
![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)
